molecular formula C18H27NO6 B1604536 Axillaridine CAS No. 23506-96-9

Axillaridine

Cat. No. B1604536
CAS RN: 23506-96-9
M. Wt: 353.4 g/mol
InChI Key: PHBXHCOARFTKGZ-VFCJXBEMSA-N
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Description

Axillaridine is a plant-derived alkaloid . It was first isolated from Pachysandra axillaries and its structure was identified as 20 -dimethylamino-3-benzoylamino-5 -pregna-2(3)-en-4-one .


Molecular Structure Analysis

Axillaridine-A forms stable π -π interactions with the aromatic ring of Tyr124 that results in inhibition of catalytic activity of the enzyme . The active site of AChE is located at the bottom of a deep and narrow cavity whose surface is lined with rings of aromatic residues .

Scientific Research Applications

Molecular Dynamics and Enzyme Inhibition

  • Molecular Dynamics Simulations of Acetylcholinesterase (AChE) and Axillaridine-A : Research by Hadi and Mohammed (2008) in the Journal of Al-Nahrain University-Science revealed that molecular dynamics simulations were used to investigate the binding mode of axillaridine-A with the human AChE enzyme. This study is significant for the design of molecules potentially useful in Alzheimer's disease treatment, as axillaridine-A inhibits the catalytic activity of AChE by forming stable interactions at the enzyme's active site (Hadi & Mohammed, 2008).

  • Molecular Dynamics Simulation of Axillaridine–A with Human Acetylcholinesterase : Ul-Haq et al. (2009) conducted a similar study, published in the Journal of Enzyme Inhibition and Medicinal Chemistry. They explored the active site of human acetylcholinesterase and the behavior of Axillaridine-A at the peripheral binding site. Their findings show that Axillaridine-A's interaction reduces the active site's size, thereby inhibiting the enzyme's catalytic activity (Ul-Haq et al., 2009).

Phytochemical Studies

  • Phytochemical Studies on Sarcococca hookeriana : Rai et al. (2006) conducted a study published in the Journal of Nepal Chemical Society on the aerial parts of Sarcococca hookeriana, where axillaridine A was isolated along with other compounds. This study is crucial for understanding the chemical composition of Sarcococca hookeriana, a plant from which axillaridine A is derived (Rai et al., 2006).

Enzyme Inhibition Studies

  • Pregnane-Type Steroidal Alkaloids of Sarcococca Saligna as Cholinesterase Inhibitors : Atta-ur-rahman et al. (2002) in Helvetica Chimica Acta reported on the isolation of axillaridine A from Sarcococca saligna. This study identified axillaridine A as a potential lead in discovering inhibitors for nervous system disorders, particularly in Alzheimer's disease, due to its inhibition of cholinesterase enzymes (Atta-ur-rahman et al., 2002).

properties

IUPAC Name

(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXHCOARFTKGZ-VFCJXBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axillaridine

CAS RN

23506-96-9
Record name Axillaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
Z ul-Haq, H Hadi, ST Moin… - Journal of Enzyme …, 2009 - Taylor & Francis
… Axillaridine-A was first isolated from Pachysandra axillaries and its … of Axillaridine-A on the binding site of AChE as well as to determine the structural and dynamic effects of Axillaridine-…
Number of citations: 1 www.tandfonline.com
M Chiu, R Nie, Z Li, J Zhou - Journal of natural products, 1992 - ACS Publications
… The 13C data of the side chain and the C and D rings were similar to those of pachyaximine A and B, iso-spiropachysine, axillaridine A, and pachyaxiosides A and B(3—6). The signals …
Number of citations: 19 pubs.acs.org
DHG Crout - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Structures are proposed for axillarine and axillaridine, isolated from Crotalaria axi//aris seed. The significance of these structures in relation to the biosynthesis of pyrrolizidine alkaloids which …
Number of citations: 18 pubs.rsc.org
T Matsumoto, H Terao, N Ishizuka, S Usui… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… The structure of axillaridine was assigned to an elevenmembered diester of retronecine by Crout. The hydrolysis of axillaridine (1) might be expected to produce retronecine (2) as a …
Number of citations: 5 www.journal.csj.jp
H Hadi, AJ Mohammed - Al-Nahrain Journal of Science, 2008 - iasj.net
Molecular dynamics (MD) simulations were carried out in order to investigate the binding mode of axillaridine-A at the active site of human acetylcholinesterase (AChE) enzyme. 2.0 …
Number of citations: 1 www.iasj.net
G Toppel, L Witte, T Hartmann - Phytochemistry, 1988 - Elsevier
The pyrrolizidine alkaloids (axillaridine, axillarine, desoxyaxillarine) found in the seeds of Crotalaria scassellatii occur exclusively as tertiary alkaloids. However, they are rapidly …
Number of citations: 46 www.sciencedirect.com
M Chiu, R Nie, J Zhou - Phytochemistry, 1992 - Elsevier
… This paper describes the isolation and structural elucidation of a novel steroidal alkaloid, axillaridine A, from the same species, the structure of which has been identified as 20x-…
Number of citations: 15 www.sciencedirect.com
AA Ishola, KE Adewole - Medicinal Chemistry Research, 2019 - Springer
… Axillaridine A had only hydrophobic interaction with amino acids in COX-2, interacting with PRO153, LEU152, ARG469 and LYS468 (Fig. 6b). Of the 9 compounds, only sarsalignenone …
Number of citations: 7 link.springer.com
NP Rai, B Lama, SP Subedi, WC Taylor… - Journal of Nepal …, 2006 - Citeseer
… The 13C-NMR values were found in close agreement with the reported literature value of axillaridine A12. These spectral evidences suggested the compound to be axillaridine A which …
Number of citations: 2 citeseerx.ist.psu.edu
H Wiedenfeld, E Roeder, E Anders - Phytochemistry, 1985 - Elsevier
… Axillaridine and axillarine were the two major alkaloids whereas the third minor alkaloid … The two major alkaloids were identified as axillarine (2) and axillaridine (l), which were …
Number of citations: 27 www.sciencedirect.com

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